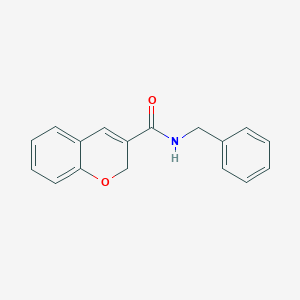

N-benzyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-17(18-11-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)20-12-15/h1-10H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYJJNLPIRGVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amination

Chromene-3-carbonyl chlorides, generated via thionyl chloride (SOCl₂), react with benzylamine in the presence of triethylamine:

Optimization and Scalability Considerations

| Parameter | DCC Method | Acid Chloride Method |

|---|---|---|

| Yield | 56.5% | 44–64% |

| Reaction Time | 16 hours | 12 hours |

| Purification | Column chromatography | Recrystallization |

| Scalability | Limited by DCC toxicity | More industrial-friendly |

Critical factors for scale-up :

-

Solvent selection : Dichloromethane, though effective, poses environmental concerns; alternatives like ethyl acetate are being explored.

-

Catalyst recovery : DCC’s hydrolytic byproduct (dicyclohexylurea) complicates purification, necessitating solvent recycling systems.

Comparative Analysis of Synthetic Methods

The DCC-mediated coupling remains the most widely adopted method due to its reliability and moderate yields. However, the acid chloride route offers faster reaction times and avoids DCC’s toxicity, making it preferable for large-scale applications. Emerging techniques, such as microwave-assisted cyclization, have shown promise in reducing reaction times for Baylis-Hillman adduct formation but require further validation for carboxamide synthesis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Benzyl halides or chromene derivatives in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzyl or chromene derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-benzyl-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules, including heterocycles and other chromene derivatives. This capability is crucial for developing compounds with specific biological activities.

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against multi-drug resistant bacterial strains. For instance, a study found that derivatives of this compound could inhibit the growth of resistant strains, suggesting its potential as a therapeutic agent in combating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research involving various cancer cell lines indicated that this compound could significantly reduce tumor viability and induce apoptosis more effectively than standard chemotherapeutics. This suggests its potential role in cancer treatment protocols.

Medicinal Applications

Anti-inflammatory and Antioxidant Effects

this compound exhibits notable anti-inflammatory and antioxidant properties. These characteristics make it a candidate for drug development aimed at treating conditions associated with oxidative stress and inflammation .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase A and B, which are critical in neurotransmitter metabolism. This inhibition could have implications for treating mood disorders and neurodegenerative diseases.

Industrial Applications

Synthesis of Dyes and Pigments

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its structural properties enable it to act as a precursor for functionalized polymers and specialty chemicals.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against multi-drug resistant strains; potential for clinical applications. |

| Cancer Cell Line Studies | Inhibited growth and induced apoptosis in various cancer cell lines more effectively than standard treatments. |

| Enzyme Inhibition | Shown to inhibit monoamine oxidase A and B; potential applications in treating mood disorders. |

Mechanism of Action

The mechanism of action of N-benzyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Core Chromene Scaffold Variations

N-Benzyl-2H-chromene-3-carboxamide differs from related compounds in the saturation and substitution patterns of the chromene core:

- 3-Oxo-3H-benzo[f]chromene-2-carboxamides (e.g., 5a–i): These feature a naphtho-fused chromene system with a ketone at position 3. The extended aromaticity increases planarity and may enhance π-π stacking interactions in biological targets compared to the non-fused 2H-chromene .

Substituent Effects on the Carboxamide Group

The benzyl group in this compound is compared to other N-substituents:

- N-(3,5-Dimethylphenyl) (5a) : Bulky aryl substituents like 3,5-dimethylphenyl increase steric hindrance, which may reduce metabolic degradation but also limit target accessibility .

Physicochemical Properties

Table 1: Key Physicochemical Data

| Compound | Melting Point (°C) | ^1H-NMR (δ, ppm) | Molecular Formula | Yield (%) |

|---|---|---|---|---|

| This compound* | N/A | Expected: δ 7.2–7.4 (benzyl) | C₁₇H₁₃NO₂ | N/A |

| 5a (N-3,5-Dimethylphenyl) | 277.1–279.2 | 8.50 (d, J=8.3 Hz), 2.38 (s) | C₂₄H₁₉NO₃ | 74.4 |

| N-Hydroxy-2-oxo-2H-chromene-3-carboxamide | N/A | N/A | C₁₀H₇NO₄ | N/A |

| 15 (8-Methoxy-2-imino) | N/A | δ 6.85 (s, methoxy) | C₁₇H₁₃ClN₂O₂ | N/A |

*Predicted data based on analogs.

- Solubility : Benzyl substituents generally enhance solubility in organic solvents (e.g., dichloromethane) but reduce aqueous solubility compared to hydroxy or polar substituents .

- Stability : The 2H-chromene scaffold is less stable under basic conditions than tetrahydro-4H-chromenes due to ring strain .

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of 2H-chromene-3-carboxylic acid with benzylamine derivatives. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDCI or DCC) under inert atmospheres.

- Solvent selection (e.g., DMF or dichloromethane) to enhance reactivity and solubility.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical for minimizing side products like unreacted intermediates or dimerization byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the benzyl group (δ 4.5–5.0 ppm for CH2) and chromene backbone (aromatic protons at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereoelectronic effects, such as the planarity of the chromene ring and benzyl substituent orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 294.12) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from:

- Variability in substituent positions : For example, N-(4-chlorobenzyl) analogs show higher anticancer activity than N-(2-chlorobenzyl) derivatives due to improved steric compatibility with target proteins .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) significantly impact IC50 values. Standardized protocols (e.g., MTT assays at 72 hours) are recommended .

- Meta-analysis : Cross-referencing data from multiple studies and validating via dose-response curves can clarify trends .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzyl ring and assess cytotoxicity .

- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or COX-2. Correlate with experimental IC50 values .

- Pharmacophore mapping : Identify critical moieties (e.g., the chromene carbonyl group) for hydrogen bonding with active sites .

Q. How can researchers optimize experimental design for studying the pharmacokinetic properties of this compound?

- Methodological Answer :

- In vitro ADME profiling : Use Caco-2 cell monolayers to assess permeability and microsomal assays (e.g., human liver microsomes) to estimate metabolic stability .

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve bioavailability for in vivo studies .

- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data (e.g., using Phoenix WinNonlin) predicts half-life and clearance rates .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity for this compound, while others observe negligible effects?

- Methodological Answer : Contradictions may stem from:

- Target selectivity : The compound inhibits COX-2 in murine macrophages (IC50 = 1.2 µM) but shows no effect on COX-1, leading to variability depending on assay focus .

- Dose-dependent effects : Subthreshold concentrations (<10 µM) may fail to modulate NF-κB signaling, while higher doses (50 µM) induce cytotoxicity, masking anti-inflammatory outcomes .

- Species-specific responses : Rodent vs. human primary cells exhibit divergent cytokine secretion profiles post-treatment .

Key Structural and Functional Insights

-

Critical Functional Groups :

- The chromene carbonyl group (C=O at position 3) is essential for hydrogen bonding with biological targets .

- Benzyl substituents with para-electron-withdrawing groups enhance metabolic stability compared to ortho-substituted analogs .

-

Reactivity Notes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.